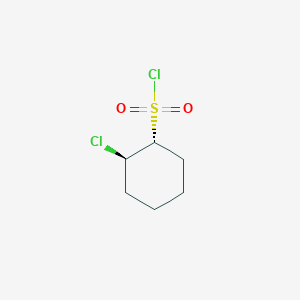

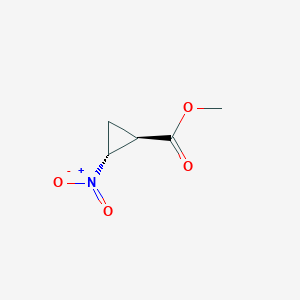

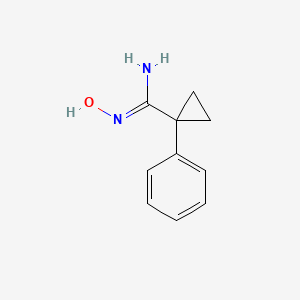

![molecular formula C13H23NO3 B6598772 tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 1781984-45-9](/img/structure/B6598772.png)

tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate” is a chemical compound. It is an ester derivative and is considered a valuable building block in organic synthesis . It is stored at a temperature of 4°C and has a purity of 95%. It is in the form of oil .

Physical And Chemical Properties Analysis

This compound is in the form of oil . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Complex Molecules : The compound tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. For example, it has been involved in the preparation of cyclohexyl derivatives, showcasing its utility in constructing intricate molecular architectures with potential applications in drug development and materials science (Ober et al., 2004).

Molecular Structure Determination : Research efforts have focused on elucidating the crystal structures of related compounds to understand their chemical behavior and reactivity. For instance, the study of tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate provided insights into the stannyl group's attachment to a pyrrole ring, highlighting intramolecular interactions critical for designing stannylated derivatives for organic synthesis (Meetsma et al., 1996).

Enantioselective Synthesis

- Development of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using an iodolactamization key step, demonstrates the compound's role in creating potent CCR2 antagonists. This process underscores the significance of such intermediates in medicinal chemistry for developing targeted therapies (Campbell et al., 2009).

Pharmacological Intermediate Synthesis

- Pharmacologically Important Intermediates : An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, representing a crucial pharmacophore for various pharmacological activities, highlights the compound's role in drug development. The process emphasizes cost-effectiveness and scalability, essential attributes for commercial pharmaceutical manufacturing (Bahekar et al., 2017).

Diastereoselectivity in Chemical Reactions

- Mukaiyama Crossed-Aldol-Type Reaction : Research on 5-hydroxyalkyl derivatives showcases the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. This study contributes to understanding how to control stereochemistry in organic synthesis, vital for developing compounds with specific biological activities (Vallat et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAKHELXPGAHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

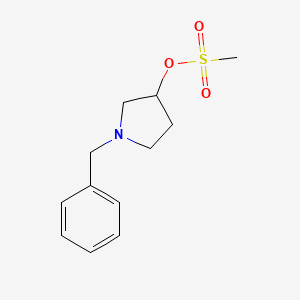

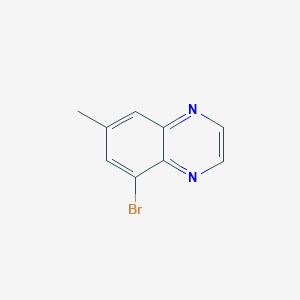

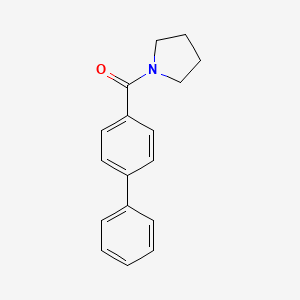

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)

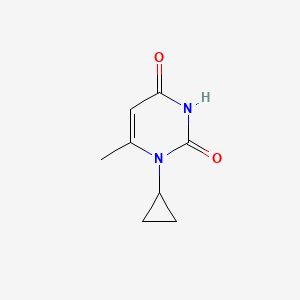

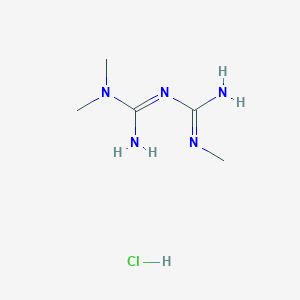

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)